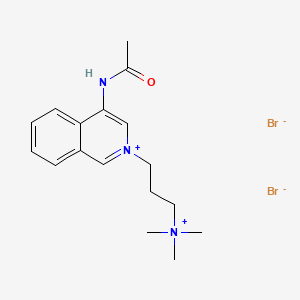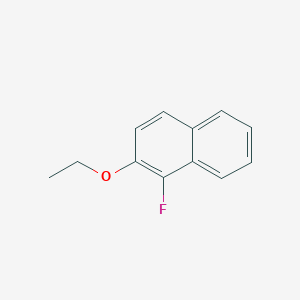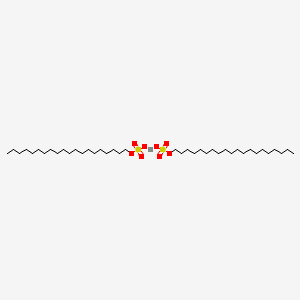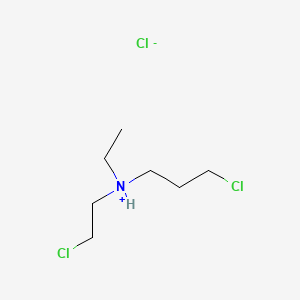
Ethyl(2-chloroethyl) (3-chloropropyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(2-chloroethyl) (3-chloropropyl)amine hydrochloride is a chemical compound with the molecular formula C5H12Cl3N. It is a derivative of amine hydrochlorides and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of two chloroalkyl groups attached to an ethylamine backbone, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-chloroethyl) (3-chloropropyl)amine hydrochloride typically involves the reaction of ethylamine with 2-chloroethanol and 3-chloropropanol in the presence of hydrochloric acid. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of the alcohols are replaced by chlorine atoms, resulting in the formation of the desired compound.
Step 1: Ethylamine reacts with 2-chloroethanol in the presence of hydrochloric acid to form Ethyl(2-chloroethyl)amine hydrochloride.
Step 2: Ethyl(2-chloroethyl)amine hydrochloride further reacts with 3-chloropropanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis and degradation of the product.
化学反応の分析
Types of Reactions
Ethyl(2-chloroethyl) (3-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and alcohols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted amines and alcohols.
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amine derivatives.
科学的研究の応用
Ethyl(2-chloroethyl) (3-chloropropyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research due to its alkylating properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl(2-chloroethyl) (3-chloropropyl)amine hydrochloride involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the disruption of normal cellular processes, making it useful in cancer research as a potential chemotherapeutic agent. The molecular targets include DNA bases, leading to cross-linking and strand breaks, which ultimately result in cell death.
類似化合物との比較
Ethyl(2-chloroethyl) (3-chloropropyl)amine hydrochloride can be compared with other similar alkylating agents:
Nitrogen Mustards: Such as mechlorethamine, which also acts as an alkylating agent but has different structural features.
Sulfur Mustards: Known for their use as chemical warfare agents, they share similar alkylating properties but differ in their sulfur content.
Other Chloroalkylamines: Compounds like tris(2-chloroethyl)amine have similar chemical properties but vary in their specific applications and toxicity profiles.
List of Similar Compounds
- Mechlorethamine
- Tris(2-chloroethyl)amine
- Bis(2-chloroethyl)methylamine
- N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine
This compound stands out due to its specific structural configuration and the unique applications it offers in various fields of research and industry.
特性
CAS番号 |
67195-48-6 |
|---|---|
分子式 |
C7H16Cl3N |
分子量 |
220.6 g/mol |
IUPAC名 |
2-chloroethyl-(3-chloropropyl)-ethylazanium;chloride |
InChI |
InChI=1S/C7H15Cl2N.ClH/c1-2-10(7-5-9)6-3-4-8;/h2-7H2,1H3;1H |
InChIキー |
YXEDGTLWOUMDCX-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CCCCl)CCCl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


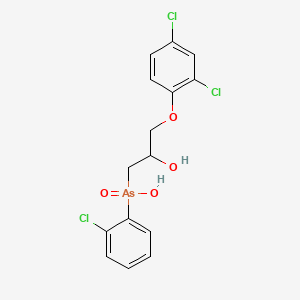
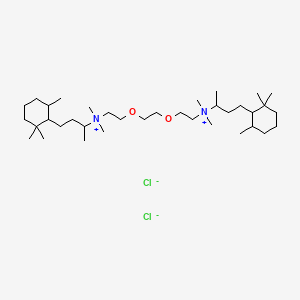
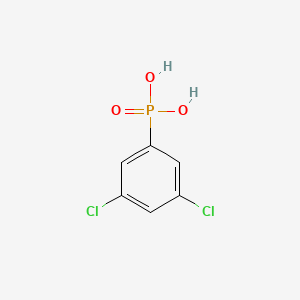
![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)
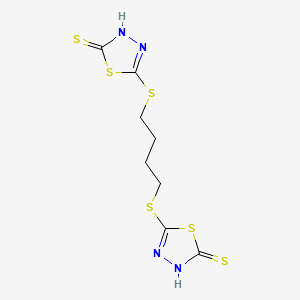
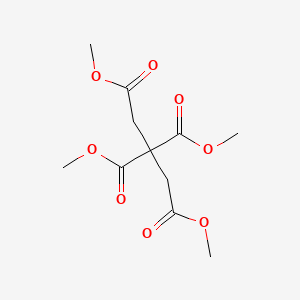
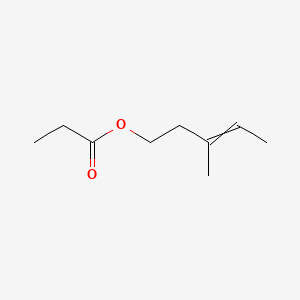
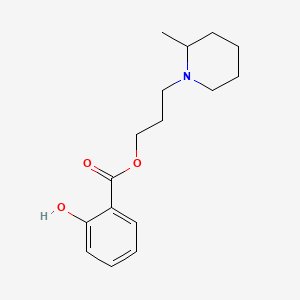
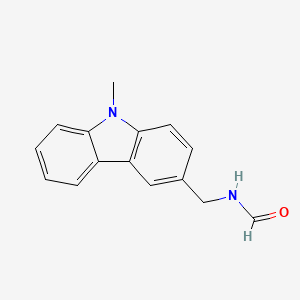
![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)
